![molecular formula C19H22INO2 B14603767 N-[3-(Hexyloxy)phenyl]-2-iodobenzamide CAS No. 58495-03-7](/img/structure/B14603767.png)
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide is an organic compound with the molecular formula C19H22INO2 It is characterized by the presence of a hexyloxy group attached to a phenyl ring, which is further connected to an iodinated benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide typically involves a multi-step process:
Formation of the Hexyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 3-(hexyloxy)phenol.
Iodination: The next step is the iodination of 2-aminobenzamide using iodine and an oxidizing agent like sodium iodate to form 2-iodobenzamide.
Coupling Reaction: Finally, the 3-(hexyloxy)phenol is coupled with 2-iodobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexyloxy and benzamide groups.
Coupling Reactions: The phenyl ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-[3-(Hexyloxy)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hexyloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The iodinated benzamide moiety may participate in halogen bonding, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Methoxy)phenyl]-2-iodobenzamide: Similar structure but with a methoxy group instead of a hexyloxy group.
N-[3-(Ethoxy)phenyl]-2-iodobenzamide: Contains an ethoxy group instead of a hexyloxy group.
N-[3-(Propoxy)phenyl]-2-iodobenzamide: Features a propoxy group in place of the hexyloxy group.
Uniqueness
N-[3-(Hexyloxy)phenyl]-2-iodobenzamide is unique due to its hexyloxy group, which imparts distinct lipophilic properties and influences its reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced lipophilicity is desired.
Propiedades
Número CAS |
58495-03-7 |
|---|---|
Fórmula molecular |
C19H22INO2 |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
N-(3-hexoxyphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C19H22INO2/c1-2-3-4-7-13-23-16-10-8-9-15(14-16)21-19(22)17-11-5-6-12-18(17)20/h5-6,8-12,14H,2-4,7,13H2,1H3,(H,21,22) |
Clave InChI |
MSWPPCIVYCCCAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




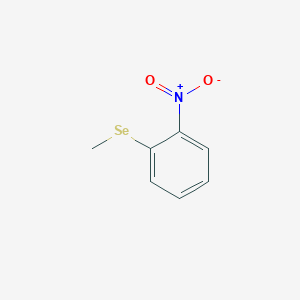

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)

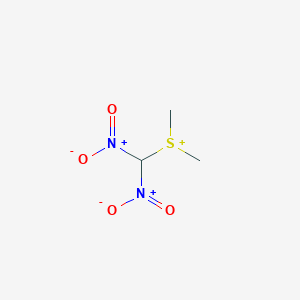
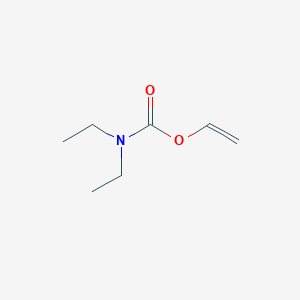

![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
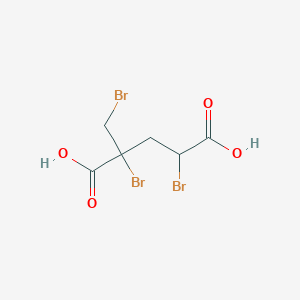
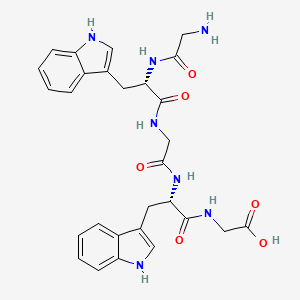

![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)
